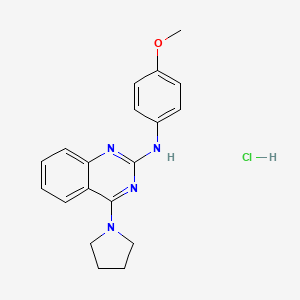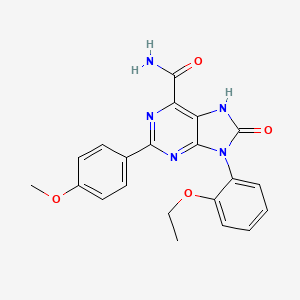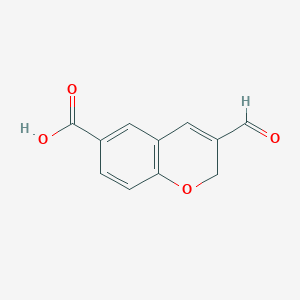
TCMDC-124381
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and is substituted with a 4-methoxyphenyl group and a pyrrolidin-1-yl group.
科学的研究の応用
N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
将来の方向性
作用機序
Target of Action
The primary target of the compound N-(4-methoxyphenyl)-4-pyrrolidin-1-ylquinazolin-2-amine hydrochloride, also known as TCMDC-124381, is the essential malarial kinase PfCLK3 . This kinase plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum . The compound’s interaction with PfCLK3 is a key aspect of its mechanism of action .
Mode of Action
This compound interacts with PfCLK3 through a process facilitated by the co-crystal structure of the kinase and the compound . This interaction leads to the rational design of covalent inhibitors of PfCLK3 . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome is targeted to improve the selectivity of the molecules .
Biochemical Pathways
The compound this compound affects the protein translation machinery of the malaria parasite . This machinery is a rich source of drug targets, and the compound’s interaction with PfCLK3 disrupts this machinery, affecting the parasite’s ability to produce proteins necessary for its survival .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are critical for its bioavailability . . It’s important to note that optimization of these properties is often a challenging part of drug discovery and can significantly impact the success of a drug .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the PfCLK3 kinase . This inhibition disrupts the protein translation machinery of the malaria parasite, affecting its ability to survive and reproduce . The compound’s interaction with PfCLK3 leads to the design of covalent inhibitors, which display low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the action of a compound .
生化学分析
Biochemical Properties
TCMDC-124381 has been identified as an inhibitor of Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), an enzyme involved in protein synthesis in the malaria parasite . The compound binds outside the active site of PfProRS, demonstrating a unique mode of action .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . It has also been suggested that this compound may interact with the spike protein of SARS-CoV-2, potentially inhibiting the virus’s ability to enter host cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PfProRS. The compound binds to an allosteric site on the enzyme, leading to inhibition of its activity . This interaction is highly specific, with this compound showing over 100 times specificity for PfProRS compared to its human counterpart .
Metabolic Pathways
Given its interaction with PfProRS, it is likely that the compound plays a role in the metabolism of proteins in Plasmodium falciparum .
Subcellular Localization
Given its interaction with PfProRS, it is likely that the compound localizes to areas of the cell where protein synthesis occurs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Substitution with 4-Methoxyphenyl Group:
Introduction of Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced through a nucleophilic substitution reaction, where the quinazoline core is reacted with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include dihydroquinazoline derivatives.
Substitution: Products vary depending on the substituents introduced.
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)-2-aminobenzamide: Shares the 4-methoxyphenyl group but has a different core structure.
4-Methoxyphenylpiperazine: Contains the 4-methoxyphenyl group and a piperazine ring instead of the quinazoline core.
N-(4-methoxyphenyl)-1H-indole-2-carboxamide: Features the 4-methoxyphenyl group and an indole core.
Uniqueness
N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride is unique due to its specific combination of functional groups and the quinazoline core, which imparts distinct chemical and biological properties
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-pyrrolidin-1-ylquinazolin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.ClH/c1-24-15-10-8-14(9-11-15)20-19-21-17-7-3-2-6-16(17)18(22-19)23-12-4-5-13-23;/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNXCAUHFCLHTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N4CCCC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2408836.png)
![9-(4-bromophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2408839.png)


![2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine](/img/structure/B2408845.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2408846.png)

![9-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408848.png)

![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)


![2,6-dichloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)pyridine-3-carboxamide](/img/structure/B2408855.png)
